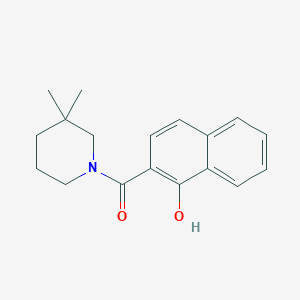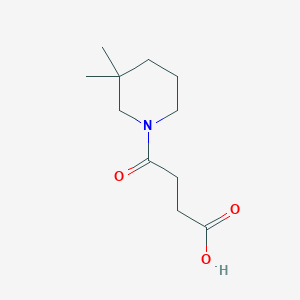![molecular formula C17H28N2O2 B7578036 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol, also known as AEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. AEPP is a beta-adrenergic receptor agonist, which means that it can bind to and activate beta-adrenergic receptors in the body. This property makes AEPP a promising candidate for the treatment of various diseases, including asthma, hypertension, and heart failure.
Wirkmechanismus
1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol acts as a beta-adrenergic receptor agonist, which means that it can bind to and activate beta-adrenergic receptors in the body. This activation leads to the activation of the adenylyl cyclase enzyme, which in turn leads to the production of cyclic AMP (cAMP). Increased levels of cAMP lead to the activation of protein kinase A (PKA), which then activates a cascade of downstream signaling pathways that ultimately lead to the desired pharmacological effects.
Biochemical and Physiological Effects:
1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to have bronchodilatory effects, which makes it a promising candidate for the treatment of asthma. 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol has also been shown to have cardiac stimulatory effects, which makes it a potential treatment for heart failure. Additionally, 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol has vasodilatory effects, which makes it a potential treatment for hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol is its well-established mechanism of action. This makes it easier for researchers to study its pharmacological effects and develop new drugs based on its structure. Additionally, 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol has been shown to have a wide range of pharmacological activities, which makes it a versatile compound for research purposes.
However, one of the limitations of 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol is its potential toxicity. 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain research applications. Additionally, 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol has a relatively complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol. One potential direction is the development of new drugs based on its structure. 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol has shown promise as a treatment for various diseases, and further research may lead to the development of more effective treatments.
Another potential direction is the study of 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol's effects on different cell types. 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol has been shown to have cytotoxic effects on certain cell types, and further research may lead to a better understanding of these effects and their underlying mechanisms.
Finally, further research may also focus on the optimization of 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol's synthesis process. A more efficient and cost-effective synthesis process may make 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol more readily available for research purposes and may also lead to the development of new drugs based on its structure.
Synthesemethoden
1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol can be synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 3-phenylpropanal with 2-(2-aminoethyl)piperidine to form the intermediate compound, 1-(2-(2-aminoethyl)piperidin-1-yl)-3-phenylpropan-1-one. This intermediate is then reacted with methoxypropanol to yield the final product, 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol has been extensively studied for its potential use in the development of new drugs. It has been shown to have a wide range of pharmacological activities, including bronchodilation, cardiac stimulation, and vasodilation. These properties make 1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol a promising candidate for the treatment of various diseases, including asthma, hypertension, and heart failure.
Eigenschaften
IUPAC Name |
1-[2-(2-aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c18-10-9-16-8-4-5-11-19(16)12-17(20)14-21-13-15-6-2-1-3-7-15/h1-3,6-7,16-17,20H,4-5,8-14,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJYHIYGPVAHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)CC(COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)

![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)


![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)